

Ethyl 3-chloro-4-hydroxybenzoate molecular structure and IUPAC name

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Compound of Interest

Compound Name: *Ethyl 3-chloro-4-hydroxybenzoate*

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An In-Depth Technical Guide to Ethyl 3-chloro-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

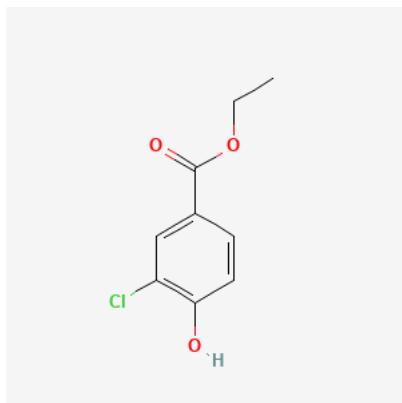
Ethyl 3-chloro-4-hydroxybenzoate is a chlorinated derivative of p-hydroxybenzoic acid ethyl ester (ethylparaben), a compound belonging to the paraben family. Parabens and their derivatives are of significant interest due to their widespread use as preservatives in cosmetics, pharmaceuticals, and food products, and their potential biological activities. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and a detailed synthesis protocol for **Ethyl 3-chloro-4-hydroxybenzoate**. Furthermore, it explores the potential biological implications of chlorinated parabens, drawing from research on related compounds to propose a hypothetical mechanism of action, acknowledging the current scarcity of direct research on this specific molecule.

Molecular Structure and IUPAC Name

The molecular structure of **Ethyl 3-chloro-4-hydroxybenzoate** is characterized by a benzene ring substituted with a chloro group, a hydroxyl group, and an ethyl ester group.

IUPAC Name: **ethyl 3-chloro-4-hydroxybenzoate**[\[1\]](#)

The structural formula is as follows:



Canonical SMILES: CCOC(=O)C1=CC(=C(C=C1)O)Cl[[1](#)]

InChI: InChI=1S/C9H9ClO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2H2,1H3[[1](#)]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **Ethyl 3-chloro-4-hydroxybenzoate** is presented in the table below. This data is essential for its identification, purification, and handling in a laboratory setting.

Property	Value	Reference
Molecular Formula	C9H9ClO3	[1]
Molecular Weight	200.62 g/mol	[2]
CAS Number	16357-41-8	[2]
Appearance	Solid	
Melting Point	98-102 °C	
XLogP3-AA	2.7	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	3	[1]

Experimental Protocol: Synthesis via Fischer Esterification

The most common and practical method for the synthesis of **Ethyl 3-chloro-4-hydroxybenzoate** is the Fischer esterification of 3-chloro-4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.[3][4][5][6][7]

Reaction:



Materials:

- 3-chloro-4-hydroxybenzoic acid
- Absolute ethanol
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate (for neutralization)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Diethyl ether or other suitable extraction solvent
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Standard glassware for extraction and filtration
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 3-chloro-4-hydroxybenzoic acid in a significant excess of absolute ethanol (e.g., 10-20 molar equivalents).
- Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours (typically 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
- Solvent Removal: Remove the excess ethanol using a rotary evaporator.
- Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Filter off the drying agent and evaporate the solvent to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Potential Biological Activity and Signaling Pathway

Direct studies on the biological activity and signaling pathways of **Ethyl 3-chloro-4-hydroxybenzoate** are limited. However, based on the known effects of parabens and their chlorinated derivatives, a hypothetical mechanism of action can be proposed. Chlorinated phenols and related compounds have been shown to exhibit endocrine-disrupting activities and can interfere with various cellular signaling pathways.^{[8][9][10]}

One plausible, yet hypothetical, signaling pathway that could be affected by **Ethyl 3-chloro-4-hydroxybenzoate** involves the disruption of a generic steroid hormone receptor signaling cascade. As an endocrine disruptor, the compound might act as an agonist or antagonist to a nuclear hormone receptor, leading to inappropriate gene expression.

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